N-[1-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide
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Overview
Description
N-[1-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a nitro group attached to a benzamide structure, with a 3,4-dimethoxyphenyl ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide typically involves the reaction of 3,4-dimethoxyphenylethylamine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydride, alkyl halides.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: N-[1-(3,4-dimethoxyphenyl)ethyl]-4-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
N-[1-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the amide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
N-[1-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide: A compound with additional methoxy groups on the benzamide structure.
Uniqueness
N-[1-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide is unique due to the presence of both a nitro group and a 3,4-dimethoxyphenyl ethyl substituent. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-11(13-6-9-15(23-2)16(10-13)24-3)18-17(20)12-4-7-14(8-5-12)19(21)22/h4-11H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHCTWJTPZOUJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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